N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
Chemical Structure and Properties The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide (CAS: 946228-92-8) is a hybrid heterocyclic molecule combining benzothiazole, oxazole, and tetrahydrofuran (oxolane) moieties. Its molecular formula is C₁₈H₁₉N₃O₄S (MW: 373.43 g/mol), with a SMILES string: COc1ccc2c(c1)nc(s2)N(C(=O)c1onc(c1)C)CC1CCCO1 . The 6-methoxybenzothiazole core is linked to a 3-methyl-1,2-oxazole carboxamide group, further substituted with an oxolan-2-ylmethyl chain.
For example, 2-substituted benzothiazoles often employ imidazole intermediates or direct amidation under reflux conditions in solvents like chloroform or ethanol . Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and hydrogen-bonding patterns .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-8-15(25-20-11)17(22)21(10-13-4-3-7-24-13)18-19-14-6-5-12(23-2)9-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZNIXMJBSAAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring by reacting the benzothiazole derivative with hydroxylamine hydrochloride and acetic anhydride.
Coupling with Tetrahydrofuran: The final step involves coupling the isoxazole derivative with tetrahydrofuran-2-carboxylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isoxazole moieties.
Reduction: Reduction reactions can occur at the benzothiazole ring, leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted isoxazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole Derivatives
The table below compares the target compound with structurally related benzothiazole-based molecules:
Key Observations :
- Adamantyl vs. Oxolane Substituents: The adamantyl group in provides rigidity and lipophilicity, favoring crystal packing via S···S interactions (3.622 Å) and N–H⋯N hydrogen bonds.
- Positional Isomerism : The 5-methoxy isomer (CAS: 946228-92-8, ) differs from the 6-methoxy target compound in electronic effects; methoxy at the 6-position may enhance π-stacking in biological targets.
- Halogenated Derivatives : Bromine in compound 9c improves binding affinity through halogen bonding, a feature absent in the target compound.
Pharmacological and Structural Insights
Hydrogen Bonding and Crystal Packing
- The adamantyl derivative forms H-bonded dimers via N–H⋯N (2.86 Å) and C–H⋯O (3.12 Å) interactions, stabilizing its triclinic crystal lattice .
- The target compound’s oxazole and oxolane groups likely participate in C–H⋯O/N interactions , though crystallographic data are unavailable.
Docking and Bioactivity
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anti-tumor and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 342.39 g/mol |
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives, including the compound in focus. For instance, a study evaluated various benzothiazole compounds against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that compounds with similar structures exhibited significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 4.0 | Induces apoptosis and inhibits IL-6 production |
| B7 | A549 | 3.5 | Cell cycle arrest and migration inhibition |
The mechanism of action involves the modulation of apoptotic pathways and inflammatory cytokines, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in tumor progression .
Anti-inflammatory Activity
In addition to its anti-tumor properties, this compound has demonstrated significant anti-inflammatory effects. In vitro studies using RAW264.7 macrophages showed that the compound reduced the expression levels of pro-inflammatory cytokines IL-6 and TNF-α upon treatment . The reduction in these cytokines suggests a potential therapeutic application in inflammatory diseases.
Case Studies
- Study on Benzothiazole Derivatives : A comprehensive evaluation was conducted on a series of benzothiazole derivatives for their biological activities. The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[oxolan-2-ylmethyl]-1,2-oxazole-5-carboxamide was included in this study and showed promising results in inhibiting tumor growth in vitro.
- Mechanistic Insights : Further mechanistic studies revealed that the compound affects cell cycle regulation by modulating cyclin-dependent kinases (CDKs) and promoting apoptosis through the intrinsic pathway involving caspases .
Q & A
Basic Synthesis: What are the common synthetic routes for preparing this compound, and what reaction conditions are critical?
Methodological Answer:
The compound is synthesized via multi-step reactions involving coupling of benzothiazole and oxazole precursors. Key steps include:
- Amide bond formation : Reacting 6-methoxybenzothiazol-2-amine derivatives with activated oxazole-5-carboxylic acid (e.g., using N,N'-carbonyldiimidazole (CDI) or N-hydroxysuccinimide (NHS) esters) under anhydrous conditions (e.g., DMF, 0–5°C) to prevent hydrolysis .
- N-alkylation : Introducing the oxolan-2-ylmethyl group via nucleophilic substitution, often requiring bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) at 60–80°C .
- Critical conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and intermediates should be purified via flash chromatography (silica gel, ethyl acetate/hexane) .
Advanced Synthesis: How can researchers resolve low yields in the final coupling step?
Methodological Answer:
Low yields (e.g., <40%) often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 min at 100°C vs. 12 hrs conventional heating) .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency for hindered amines .
- Protecting groups : Temporarily protecting the oxazole’s nitrogen during alkylation steps reduces side-product formation .
Basic Structural Characterization: Which spectroscopic techniques are essential for confirming the structure?
Methodological Answer:
- ¹H/¹³C NMR : Key for verifying substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm; oxolan methylene at δ 3.5–4.2 ppm) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S (~680 cm⁻¹) .
- High-resolution MS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₄S: 400.1285) .
Advanced Structural Analysis: How can DFT calculations enhance understanding of electronic properties?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:
- Electron distribution : Localization on the benzothiazole’s sulfur and oxazole’s nitrogen, explaining redox behavior .
- HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra (e.g., λmax ~300 nm) to assess photostability .
- Validation : Compare computed vs. experimental X-ray crystallography data (e.g., bond angles <2% deviation) .
Basic Biological Activity: What assays are used to evaluate its antimicrobial potential?
Methodological Answer:
- Microbroth dilution : Test against Staphylococcus aureus (G+) and Proteus vulgaris (G-) at 1–100 µg/mL, with ciprofloxacin as a control .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Biofilm inhibition : Crystal violet staining after 24-hr exposure to assess anti-biofilm activity .
Advanced Biological Studies: How to address contradictory potency data across similar derivatives?
Methodological Answer:
Conflicting results (e.g., variable IC₅₀ against kinases) may arise from:
- Substituent effects : Electron-withdrawing groups on benzothiazole enhance target binding (e.g., -Cl vs. -OCH₃) .
- Solubility : Poor aqueous solubility (logP >3) can reduce bioavailability; use DMSO stocks ≤0.1% to avoid solvent interference .
- Assay conditions : Standardize ATP concentrations in kinase assays to minimize variability .
Basic Mechanistic Studies: What tools identify its primary biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina screens against PDB targets (e.g., EGFR kinase: PDB 1M17) to predict binding modes .
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD <1 µM suggests high affinity) .
- CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
Advanced Data Analysis: How to resolve discrepancies in enzymatic inhibition assays?
Methodological Answer:
Contradictory IC₅₀ values may stem from:
- Enzyme source : Recombinant vs. native enzymes differ in post-translational modifications .
- Redox interference : Thiol-containing buffers (e.g., DTT) may react with benzothiazole’s sulfur, altering activity; use TCEP instead .
- Data normalization : Express inhibition relative to positive controls (e.g., staurosporine for kinases) .
Basic Analytical Methods: Which chromatographic techniques ensure purity?
Methodological Answer:
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA), retention time ~8.2 min, purity ≥95% .
- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7), Rf = 0.45 .
- Elemental analysis : Carbon/nitrogen content within ±0.3% of theoretical values .
Advanced Analytical Challenges: How to characterize degradation products under stress conditions?
Methodological Answer:
- Forced degradation : Expose to 0.1N HCl (40°C, 24 hrs), 30% H₂O₂ (room temp, 6 hrs), and UV light (254 nm, 48 hrs) .
- LC-MS/MS : Identify major degradation products (e.g., hydrolyzed amide bond at m/z 242.1) .
- Stability-indicating assays : Validate methods using ICH Q2(R1) guidelines for specificity and linearity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
